molecular formula C25H20N2 B10980637 1-benzyl-2-(naphthalen-1-ylmethyl)-1H-benzimidazole

1-benzyl-2-(naphthalen-1-ylmethyl)-1H-benzimidazole

Cat. No.: B10980637
M. Wt: 348.4 g/mol
InChI Key: IITGKGWZWGRXRG-UHFFFAOYSA-N
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Description

1-BENZYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE is a complex organic compound with the molecular formula C25H20N2. This compound is part of the benzimidazole family, known for its diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE typically involves the condensation of N-benzylethane-1,2-diamine with 1-naphthaldehyde, followed by oxidation of the resulting cyclic aminal . The reaction conditions often include the use of oxidizing agents such as N-bromosuccinimide (NBS) in an organic solvent like o-xylene under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-BENZYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring .

Scientific Research Applications

1-BENZYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-BENZYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H20N2

Molecular Weight

348.4 g/mol

IUPAC Name

1-benzyl-2-(naphthalen-1-ylmethyl)benzimidazole

InChI

InChI=1S/C25H20N2/c1-2-9-19(10-3-1)18-27-24-16-7-6-15-23(24)26-25(27)17-21-13-8-12-20-11-4-5-14-22(20)21/h1-16H,17-18H2

InChI Key

IITGKGWZWGRXRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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